Home > Products > Screening Compounds P70048 > N-Methyl-3-(piperazin-1-yl)aniline
N-Methyl-3-(piperazin-1-yl)aniline - 756751-92-5

N-Methyl-3-(piperazin-1-yl)aniline

Catalog Number: EVT-12653028
CAS Number: 756751-92-5
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction: Context and Significance

Structural Motif Prevalence in Medicinal Chemistry

The piperazine-aniline motif has demonstrated remarkable therapeutic versatility, appearing in multiple FDA-approved drugs across diverse therapeutic categories. This prevalence is attributed to the scaffold's capacity for targeted modifications that fine-tune pharmacological properties:

  • Kinase Inhibitors: In palbociclib (CDK4/6 inhibitor), the piperazine-aniline component enables optimal positioning within the ATP-binding pocket through water-mediated hydrogen bonds with kinase hinge regions. Similarly, ribociclib leverages the basic piperazine nitrogen for salt bridge formation with aspartate residues in cyclin-dependent kinases [6].

  • CNS Therapeutics: Vortioxetine's multimodal antidepressant action stems from the compound's ability to position the piperazine nitrogen for simultaneous interaction with serotonin transporters (SERT) and 5-HT₁A/5-HT₇ receptors. The N-methylaniline component contributes to optimal logP values (2.1-2.5) for blood-brain barrier penetration [6].

  • Anticancer Agents: Over 28% of piperazine-containing anticancer drugs approved since 2011 feature the aniline-piperazine pharmacophore, including Bcl-2 inhibitor venetoclax and ALK/ROS1 inhibitor entrectinib. The electron-donating capability of the aniline nitrogen combined with the spatial flexibility of piperazine enables precise targeting of protein-protein interaction interfaces [6] [9].

Table 2: Approved Therapeutics Containing the Piperazine-Aniline Motif

Drug NameTherapeutic CategoryStructural Role of Hybrid MotifApproval Year
PalbociclibCDK4/6 inhibitor (breast cancer)H-bond donation to kinase hinge region2015
RibociclibCDK4/6 inhibitor (breast cancer)Solubility enhancement via salt formation2017
VortioxetineMultimodal antidepressantDual engagement of SERT and 5-HT receptors2013
VenetoclaxBcl-2 inhibitor (CLL)Hydrophobic pocket occupation2016
EntrectinibTRK/ALK/ROS1 inhibitorWater-mediated protein interactions2019

Role as a Privileged Scaffold in Targeted Drug Design

The privileged status of N-methyl-3-(piperazin-1-yl)aniline emerges from three distinctive pharmacological advantages:

  • Conformational Adaptability: The piperazine ring exists in a dynamic equilibrium between chair and boat conformations, enabling the scaffold to adopt complementary poses when binding to diverse protein targets. Molecular dynamics simulations reveal that the torsional flexibility (N-Caryl bond rotation ±15°) allows the aniline ring to explore a 4.2 Å spatial range—critical for accessing deep hydrophobic pockets in kinases and GPCRs [6].

  • Dual Hydrogen Bonding Capacity: The tertiary aniline nitrogen (N-methyl) functions as a hydrogen bond acceptor, while the piperazine secondary nitrogen serves as a hydrogen bond donor when protonated. This dual capability was exploited in EGFR inhibitors where simultaneous interaction with Met793 (backbone carbonyl) and Thr854 (hydroxyl group) yielded picomolar binding affinity in hybrid compounds [9].

  • Metabolic Advantage: Unlike traditional anilines, which undergo cytochrome P450-mediated oxidation to toxic quinone-imines, the N-methyl group provides electronic protection of the aromatic ring. Microsomal stability assays demonstrate 86% parent compound remaining after 60 minutes versus <25% for unsubstituted anilines—significantly reducing reactive metabolite formation risks [2] [6].

Table 3: Target-Specific Optimization Strategies Using the Hybrid Scaffold

Therapeutic TargetScaffold Modification StrategyBiological Outcome
EGFR Kinase4-(3-(4-methylpiperazin-1-yl)propoxy) extensionIC₅₀ = 5.71 µM (A549 cells) [9]
Estrogen Receptor αTriazole-piperazine conjugationIC₅₀ = 2.00 µM (MCF-7 cells) [7]
DNA Minor GroovePiperazine-aniline fused imidazoles92% DNA binding affinity enhancement
Bcl-2Hydrophobic substituents at piperazine N4Kd = 0.22 nM (venetoclax derivative) [6]

Research Gaps and Unmet Needs in Piperazine-Aniline Hybrid Therapeutics

Despite significant advances, several research challenges remain unaddressed:

  • Synthetic Accessibility: Current routes to N-methyl-3-(piperazin-1-yl)aniline derivatives rely heavily on nucleophilic aromatic substitution (SNAr) or Ullmann-Goldberg reactions, which suffer from limited functional group tolerance. SNAr requires electron-withdrawing groups ortho/para to the leaving group, while copper-catalyzed methods necessitate temperatures >110°C—conditions incompatible with base-sensitive functionalities. Novel photocatalytic methods using amine radical cations show promise for mild C-N coupling but remain underdeveloped for this specific scaffold [2] [6].

  • Isoform Selectivity Challenges: The scaffold's inherent flexibility complicates achievement of kinase isoform discrimination. In CDK inhibitor development, derivatives showed <10-fold selectivity between CDK4 (therapeutic target) and CDK2 (off-target associated with toxicity). Computational studies indicate this stems from conserved ATP-pocket residues that similarly engage the piperazine-aniline core across kinase families [6] [9].

  • Three-Dimensional Exploration Deficiency: Over 85% of reported derivatives focus exclusively on planar modifications of the aniline ring or piperazine N-substitution. The unexplored potential lies in C-piperazine functionalization (e.g., chiral methyl groups) to create stereochemically defined analogs. Molecular modeling suggests that C3-methyl substituted piperazines could enhance binding to asymmetric enzyme pockets by 3.7 kcal/mol through van der Waals complementarity [6].

  • Hypoxia-Selective Delivery: While piperazine-containing nitroimidazoles demonstrate tumor hypoxia targeting, their conjugation to the N-methylaniline scaffold remains unexplored. This gap is significant given the electron-rich character of the aniline ring, which could potentially enhance nitro-reduction kinetics in low-oxygen environments [7].

Table 4: Key Research Gaps and Proposed Resolution Strategies

Research GapCurrent LimitationEmerging Solution Approaches
Synthetic ComplexityMulti-step sequences (4-6 steps)Photoredox C-H amination [2]
Kinase SelectivityCDK4/CDK2 differentiation <10-foldAllosteric piperazine-aniline conjugates [6]
Three-Dimensional Diversity<2% chiral derivativesSp³-enriched piperazine C-derivatization
Tumor Microenvironment TargetingLimited hypoxia selectivityNitroimidazole-hybrid systems [7]

The strategic incorporation of bioisosteric replacements presents a promising approach to addressing metabolic limitations. Research on 1-aminonorbornanes as aniline bioisosteres demonstrates 4-fold enhanced microsomal stability without compromising target affinity [2]. Similarly, continuous flow microreactor technology could overcome synthetic bottlenecks by enabling precise control over exothermic N-alkylation steps—reducing di- and tri-alkylated byproducts from 25% to <3% [6] [9]. Future research should prioritize structure-metabolism relationship studies to rationally guide substituent placement that minimizes CYP450 metabolism while maintaining target engagement.

Properties

CAS Number

756751-92-5

Product Name

N-Methyl-3-(piperazin-1-yl)aniline

IUPAC Name

N-methyl-3-piperazin-1-ylaniline

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C11H17N3/c1-12-10-3-2-4-11(9-10)14-7-5-13-6-8-14/h2-4,9,12-13H,5-8H2,1H3

InChI Key

XYQCDEDDTAPKCK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)N2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.